3-Azidopropionic Acid Sulfo-NHS Ester
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Overview
Description
3-Azidopropionic Acid Sulfo-NHS Ester is a cleavable linker used in the synthesis of antibody-drug conjugates. This compound contains an azide group and an N-hydroxysuccinimide ester, making it a versatile tool in bio-conjugation and click chemistry applications.
Mechanism of Action
Target of Action
The primary targets of 3-Azidopropionic Acid Sulfo-NHS Ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These amino groups are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for the conjugation .
Mode of Action
This compound contains an azide group and an NHS ester. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester, on the other hand, can react with primary amines to form a stable amide bond . This reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .
Biochemical Pathways
The biochemical pathways affected by this compound primarily involve the formation of stable amide bonds with primary amines. This process is used in bioconjugation techniques, which allow for the attachment of various biomolecules to proteins, peptides, and other macromolecules . The resulting conjugates can be used in a variety of applications, including the synthesis of antibody-drug conjugates (ADCs) .
Pharmacokinetics
It is known that the compound is water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of the action of this compound is the formation of stable amide bonds with primary amines. This allows for the attachment of various biomolecules to proteins, peptides, and other macromolecules . The compound is also used in the synthesis of antibody-drug conjugates (ADCs), where it serves as a linker between the antibody and the cytotoxic drug .
Action Environment
The action of this compound is influenced by environmental factors such as pH. The reaction of the NHS ester with primary amines is strongly pH-dependent . At lower pH values, the peptide’s N-terminal amine is in its more protonated form, thereby rendering the functional group unreactive as nucleophiles— slowing the reaction rate and leading to less efficient conjugation . Therefore, the efficacy and stability of the compound can be influenced by the pH of the environment in which it is used.
Biochemical Analysis
Biochemical Properties
The azide group in 3-Azidopropionic Acid Sulfo-NHS Ester can react with alkyne, BCN, DBCO via Click Chemistry . This reaction forms a stable triazole linkage, which is a key interaction in biochemical reactions . The NHS ester in the compound can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
It is known that the compound is used in the synthesis of antibody-drug conjugates (ADCs) . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . This suggests that this compound may have significant effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in the formation of ADCs . The azide group in the compound can react with alkyne, BCN, DBCO via Click Chemistry to form a stable triazole linkage . This linkage can then bind to biomolecules, potentially leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
Given its role in the formation of ADCs , it is likely that the compound’s effects would vary over time depending on the stability of the ADCs and the specific experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azidopropionic Acid Sulfo-NHS Ester typically involves the reaction of 3-azidopropionic acid with N-hydroxysuccinimide and a sulfonating agent under controlled conditions. The reaction is carried out in an organic solvent such as dimethyl sulfoxide or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Azidopropionic Acid Sulfo-NHS Ester undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, or DBCO to form stable triazole linkages.
Substitution Reactions: The N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.
Substitution Reactions: Reactions with primary amines are typically carried out in aqueous buffers at pH 7-9.
Major Products
Triazole Linkages: Formed from click chemistry reactions.
Amide Bonds: Formed from substitution reactions with primary amines.
Scientific Research Applications
3-Azidopropionic Acid Sulfo-NHS Ester is widely used in scientific research, including:
Chemistry: As a linker in the synthesis of complex molecules and polymers.
Biology: For labeling and modifying biomolecules such as proteins and nucleic acids.
Medicine: In the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Used in the production of diagnostic reagents and biosensors.
Comparison with Similar Compounds
Similar Compounds
3-Azidopropanoic Acid NHS Ester: Similar in structure but lacks the sulfonate group, making it less water-soluble.
Sulfo-NHS-Biotin: Contains a biotin moiety instead of an azide group, used for biotinylation of proteins.
Uniqueness
3-Azidopropionic Acid Sulfo-NHS Ester is unique due to its dual functionality, combining the azide group for click chemistry and the N-hydroxysuccinimide ester for amine-reactive conjugation. This dual functionality enhances its versatility in various bio-conjugation and labeling applications.
Properties
IUPAC Name |
sodium;1-(3-azidopropanoyloxy)-2,5-dioxopyrrolidine-3-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O7S.Na/c8-10-9-2-1-6(13)18-11-5(12)3-4(7(11)14)19(15,16)17;/h4H,1-3H2,(H,15,16,17);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBRVBYZPBFADS-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCN=[N+]=[N-])S(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N4NaO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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